molecular formula C24H27N3O3S B2612058 ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate CAS No. 893788-22-2

ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate

Cat. No. B2612058
CAS RN: 893788-22-2
M. Wt: 437.56
InChI Key: ZQZIMSYEYZXVME-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoate, which is a salt or ester of benzoic acid. The presence of the spiro[cyclohexane-1,2’-quinazoline]sulfanyl group suggests that it might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spiro[cyclohexane-1,2’-quinazoline]sulfanyl group and its attachment to the benzoate molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro[cyclohexane-1,2’-quinazoline]sulfanyl group. This group contains a spiro atom (a quaternary carbon atom that is the only common atom to two rings) and a cyclohexane ring fused with a quinazoline ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfanyl group could potentially make it reactive towards certain electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate and its derivatives have been synthesized for various scientific research applications, focusing primarily on their biological activities. These compounds have been synthesized through reactions involving cyclohexane and quinazoline derivatives. A significant body of research demonstrates that these compounds exhibit a range of biological activities, including anti-monoamine oxidase and antitumor effects. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, revealing high anti-monoamine oxidase and antitumor activity for several of the synthesized compounds (Markosyan et al., 2015). This discovery opens new avenues for developing potential therapeutic agents targeting specific biochemical pathways involved in disease processes.

Psychotropic and Anticonvulsant Properties

Further extending the scope of research, Grigoryan et al. (2011) explored the psychotropic activity of 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one derivatives. Their findings suggest potential applications of these compounds in treating neurological disorders, showcasing their versatility beyond anticancer and monoamine oxidase inhibition activities (Grigoryan et al., 2011). Additionally, the anticonvulsant properties of related spirobenzo[h]quinazoline derivatives further highlight the potential therapeutic applications of these compounds in neurological research and treatment strategies (Grigoryan et al., 2017).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its possible biological activity and how its structure influences its properties .

Mechanism of Action

properties

IUPAC Name

ethyl 4-[(2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-2-30-23(29)17-10-12-18(13-11-17)25-21(28)16-31-22-19-8-4-5-9-20(19)26-24(27-22)14-6-3-7-15-24/h4-5,8-13,26H,2-3,6-7,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZIMSYEYZXVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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